![molecular formula C15H13FN2O3S B2613357 4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921539-33-5](/img/structure/B2613357.png)
4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to exhibit inhibitory activity against influenza A .
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV activity. The specific mechanisms and effectiveness of “4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” in this context would require further research .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties. This suggests that “4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions .
Anticancer Properties
Indole derivatives have shown promise in the field of cancer research. For example, 2-oxoindoline-based acetohydrazides have been synthesized and evaluated as antitumor agents. Some of these compounds have shown notable cytotoxicity toward human cancer cell lines .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties. This suggests that “4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of conditions related to oxidative stress .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties. This suggests that “4-fluoro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of microbial infections .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the specific derivative .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a variety of molecular and cellular effects.
properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-9-6-11(16)2-5-14(9)22(20,21)18-12-3-4-13-10(7-12)8-15(19)17-13/h2-7,18H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVWHTMVZRPWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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